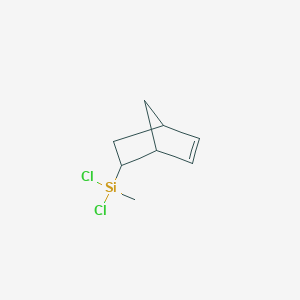

5-(Bicycloheptenyl)methyldichlorosilane

Description

Contextualization within Organosilicon Chemistry

5-(Bicycloheptenyl)methyldichlorosilane belongs to the class of organofunctional silanes, specifically an organochlorosilane. alfa-chemistry.com Organosilicon chemistry is a broad field that studies compounds containing carbon-silicon bonds. These compounds often exhibit properties that are distinct from their purely organic counterparts due to the unique characteristics of the silicon atom, such as its larger atomic radius, lower electronegativity compared to carbon, and the ability to utilize d-orbitals in bonding. soci.orglkouniv.ac.in

Chlorosilanes, such as this compound, are particularly important intermediates in organosilicon chemistry. The silicon-chlorine bonds are highly susceptible to nucleophilic substitution, readily reacting with water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). This reactivity allows for the straightforward conversion of the dichlorosilyl group into other functionalities, such as silanols, alkoxysilanes, or silazanes. This facile transformation is fundamental to the synthesis of silicones (polysiloxanes) and for grafting the molecule onto surfaces containing hydroxyl groups. The presence of the Si-H bond in a precursor like methyldichlorosilane (B44661) also makes it a key reagent in hydrosilylation reactions, a primary method for forming Si-C bonds. mdpi.comgelest.com

Significance of Bicycloheptenyl-Functionalized Silanes in Research

The significance of this compound is greatly enhanced by the presence of the bicycloheptenyl (norbornene) group. Bicycloheptenyl-functionalized silanes are of considerable interest in polymer and materials science for several key reasons.

The norbornene moiety is well-known for its participation in Ring-Opening Metathesis Polymerization (ROMP). ontosight.aigelest.com ROMP is a powerful polymerization technique that utilizes the relief of ring strain in cyclic olefins, like norbornene, to produce polymers with unique properties. By using a monomer like this compound, silicon-containing polymers can be synthesized. rsc.org The incorporation of silicon into the polymer backbone or as side chains can significantly alter the material's properties, imparting enhanced thermal stability, gas permeability, and specific surface properties. ontosight.airsc.org

Furthermore, the combination of the polymerizable olefin and the reactive silane (B1218182) group in one molecule makes it an effective coupling agent or surface modifier. The silane end can be anchored to inorganic substrates like glass or metal oxides, while the bicycloheptenyl group remains available for subsequent polymerization or other chemical modifications. This dual functionality is crucial for the development of advanced composite materials and functional coatings where a strong, covalent interface between organic and inorganic phases is required. nih.govnih.govmdpi.com The synthesis of such molecules often involves the hydrosilylation of a corresponding diene, such as norbornadiene, which provides a direct route to functionalized norbornene derivatives. researchgate.netrsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enyl-dichloro-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2Si/c1-11(9,10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTATDHKONFXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1CC2CC1C=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939586 | |

| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(dichloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18245-94-8 | |

| Record name | 5-(Dichloromethylsilyl)bicyclo[2.2.1]hept-2-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18245-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-(dichloromethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018245948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-(dichloromethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Bicyclo[2.2.1]hept-5-en-2-yl)(dichloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-yldichloromethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bicycloheptenyl Methyldichlorosilane

Approaches to the Synthesis of Bicycloheptenyl-Substituted Silanes

The synthesis of bicycloheptenyl-substituted silanes predominantly relies on the hydrosilylation reaction. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond. The bicycloheptenyl framework, often derived from norbornene or its derivatives, provides the unsaturated site for this addition.

The choice of catalyst is critical in hydrosilylation and can influence the reaction's efficiency, regioselectivity, and stereoselectivity. Platinum-based catalysts, such as hexachloroplatinic acid (H₂PtCl₆) and Karstedt's catalyst, are widely used due to their high activity. Rhodium and palladium complexes have also been investigated as catalysts in the hydrosilylation of norbornadiene, a related bicyclic diene. rsc.org The reaction can lead to a mixture of isomers, including exo and endo products, as well as nortricyclane derivatives through rearrangement, depending on the catalyst and reaction conditions. rsc.org

Key factors influencing the outcome of the synthesis include:

Catalyst Type and Concentration: Different metal centers and their ligand spheres can afford varying levels of selectivity.

Reaction Temperature and Time: These parameters need to be optimized to ensure complete conversion while minimizing side reactions.

Solvent: The choice of solvent can affect the solubility of reactants and the catalyst's activity.

Nature of the Silane (B1218182): The reactivity of the Si-H bond is influenced by the other substituents on the silicon atom.

Specific Synthetic Routes for 5-(Bicycloheptenyl)methyldichlorosilane

The most direct and common method for the synthesis of this compound is the hydrosilylation of a suitable bicycloheptene precursor with methyldichlorosilane (B44661) (CH₃SiHCl₂). A plausible precursor for this reaction is 5-vinyl-2-norbornene, where the hydrosilylation can occur at the vinyl group. Alternatively, the reaction can be envisioned with bicyclo[2.2.1]heptene itself, although this would lead to a different substitution pattern.

A representative synthetic approach involves the reaction of bicyclo[2.2.1]heptene with dichlorosilane (B8785471), which serves as a close analogy. In a patented procedure, bicyclo[2.2.1]heptene is melted and treated with a solution of hexachloroplatinic acid in isopropanol (B130326) at an elevated temperature (e.g., 60°C). Dichlorosilane is then added under vigorous stirring. This general methodology can be adapted for the synthesis of the target compound using methyldichlorosilane.

Reaction Scheme (Analogous): Bicyclo[2.2.1]heptene + H₂SiCl₂ --(H₂PtCl₆)--> Bicyclo[2.2.1]heptan-2-yldichlorosilane

For the specific synthesis of this compound, the reaction would be: 5-Methylenebicyclo[2.2.1]hept-2-ene + CH₃SiHCl₂ --(Catalyst)--> this compound

The reaction is typically carried out under an inert atmosphere (e.g., dry nitrogen) to prevent the hydrolysis of the chlorosilane functional groups. The product is a mixture of endo and exo isomers, which can be challenging to separate.

| Parameter | Typical Condition | Reference |

| Precursor | 5-Methylenebicyclo[2.2.1]hept-2-ene | - |

| Silylating Agent | Methyldichlorosilane | - |

| Catalyst | Hexachloroplatinic acid (H₂PtCl₆) | google.com |

| Solvent | Typically neat or in a non-polar organic solvent | - |

| Temperature | 50-100 °C | google.com |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | google.com |

Advanced Spectroscopic and Analytical Techniques for Product Characterization

The characterization of this compound is essential to confirm its structure, purity, and isomeric composition. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to identify the protons in the molecule, including those on the bicycloheptenyl ring, the methyl group attached to silicon, and the methylene (B1212753) bridge. The chemical shifts and coupling constants provide information about the connectivity and stereochemistry (endo/exo isomers).

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The number of signals can indicate the symmetry of the molecule, and the chemical shifts are characteristic of the different carbon environments (alkene, alkane, Si-CH₃).

²⁹Si NMR spectroscopy can be used to directly observe the silicon nucleus, providing a characteristic chemical shift for the dichloromethylsilyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Key characteristic absorption bands for this compound would be expected in the following regions:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=C (alkene) | ~1640-1680 |

| C-H (alkene) | ~3010-3095 |

| C-H (alkane) | ~2850-2960 |

| Si-CH₃ | ~1250 (symmetric deformation), ~800-850 (rocking) |

| Si-Cl | ~450-600 |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating the components of a reaction mixture and identifying them based on their mass-to-charge ratio.

Gas Chromatography (GC) can separate the endo and exo isomers of the product, as well as any unreacted starting materials or byproducts. The retention times are characteristic of each component.

Mass Spectrometry (MS) provides the molecular weight of the compound and information about its fragmentation pattern. This data helps to confirm the molecular formula (C₈H₁₂Cl₂Si) and the structure of the molecule. Unexpected peaks can sometimes be observed due to gas-phase reactions within the mass spectrometer, especially with silane compounds. wiley.com

Physical Properties: Basic physical properties are also used for characterization:

| Property | Value |

| Molecular Formula | C₈H₁₂Cl₂Si |

| Molecular Weight | 207.17 g/mol |

| Boiling Point | 219.7 °C at 760 mmHg |

| Density | 1.16 g/cm³ |

| Refractive Index | 1.4938 |

Chemical Reactivity and Transformation Studies of 5 Bicycloheptenyl Methyldichlorosilane

Reactivity of the Dichlorosilane (B8785471) Moiety

The dichlorosilane group is the primary site for nucleophilic attack and condensation reactions, forming the basis for the creation of polysiloxane networks.

Hydrolysis and Condensation Mechanisms

The silicon-chlorine bonds in 5-(bicycloheptenyl)methyldichlorosilane are highly susceptible to hydrolysis in the presence of water. This reaction proceeds via a nucleophilic substitution mechanism where water molecules attack the electrophilic silicon atom, leading to the stepwise replacement of chloride ions with hydroxyl groups. This process forms a transient silanediol (B1258837) intermediate, (bicycloheptenyl)methylsilanediol, and liberates hydrochloric acid as a byproduct. libretexts.orgacs.org

The hydrolysis is typically rapid and exothermic. The resulting silanediols are generally unstable and readily undergo condensation reactions. acs.org Condensation can occur through two main pathways: intermolecularly, where two silanediol molecules react to form a siloxane bridge (-Si-O-Si-) and eliminate a molecule of water, or intramolecularly, to form cyclic siloxanes. The balance between these pathways is influenced by factors such as concentration, temperature, and the presence of catalysts. unm.edu In dilute solutions, intramolecular condensation may be favored, while higher concentrations promote the formation of linear or cross-linked polysiloxane chains. The general mechanism for the hydrolysis and condensation of dichlorosilanes is a cornerstone of silicone chemistry. acs.org

Nucleophilic Substitution Reactions

Beyond hydrolysis, the chlorine atoms of the dichlorosilane moiety can be displaced by a variety of other nucleophiles, offering a route to a wide range of functionalized organosilanes. Common nucleophiles include alcohols and amines. bohrium.comresearchgate.net

Reaction with alcohols (alkanolysis) in the presence of a base, such as a tertiary amine to scavenge the HCl byproduct, yields dialkoxysilanes. For example, reaction with ethanol (B145695) would produce 5-(bicycloheptenyl)methyldiethoxysilane. These alkoxysilanes are often more stable than the corresponding chlorosilanes but can still undergo hydrolysis and condensation, albeit at a slower rate, making them useful as coupling agents or in sol-gel processes. unm.edu

Similarly, reaction with primary or secondary amines leads to the formation of aminosilanes. These compounds are valuable intermediates in the synthesis of more complex organosilicon structures and can also be used to modify the surface properties of materials. The reactivity of the Si-Cl bond towards nucleophilic attack is a fundamental aspect of organosilicon chemistry, allowing for the introduction of a wide array of functional groups. libretexts.org

Reactivity of the Bicycloheptenyl Moiety

The strained bicyclic alkene structure of the bicycloheptenyl group provides a reactive handle for various addition and ring-opening reactions, enabling further modification and polymerization.

Ring-Opening Reactions

The high ring strain of the bicycloheptenyl (norbornene) system makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). researchgate.net This polymerization technique utilizes transition metal catalysts, such as Grubbs' or Schrock's catalysts, to cleave the double bond of the bicyclic system and generate a linear polymer with the double bonds reformed along the polymer backbone. qu.edu.qa

When this compound is first hydrolyzed and condensed to form a polysiloxane with pendant bicycloheptenyl groups, these functionalities can then be subjected to ROMP. This results in a cross-linked network where the polysiloxane chains are interconnected by polynorbornene chains. Alternatively, the monomer itself can be polymerized via ROMP, although the dichlorosilyl group may need to be protected or converted to a less reactive form to be compatible with the polymerization catalyst. Bicycloheptenyl-terminated silicones are known to undergo ROMP reactions. researchgate.net The properties of the resulting polymers, such as mechanical strength and thermal stability, can be tuned by controlling the degree of polymerization and the density of cross-links.

Addition and Cycloaddition Reactions

The double bond of the bicycloheptenyl moiety can participate in a variety of addition and cycloaddition reactions. One of the most significant is the Diels-Alder reaction, where the bicycloheptene can act as a dienophile. wikipedia.orgmasterorganicchemistry.com The reaction of the bicycloheptenyl group with a conjugated diene leads to the formation of a new six-membered ring, creating a more complex polycyclic structure. The reactivity in Diels-Alder reactions is influenced by the substituents on both the diene and the dienophile. libretexts.org

Another important addition reaction is hydrosilylation, which involves the addition of a silicon-hydride bond across the double bond. researchgate.netyoutube.com For instance, the bicycloheptenyl group can react with a hydrosilane in the presence of a platinum catalyst. This reaction can be used to graft other silane (B1218182) or siloxane molecules onto the bicycloheptenyl moiety, providing a method for creating branched or cross-linked structures. The hydrosilylation of norbornadiene, a related compound, has been studied as a route to functionalized norbornenes. rsc.orgresearchgate.netnih.govresearchgate.net

Derivatization Strategies for Novel Organosilicon Precursors

The dual reactivity of this compound allows for a multitude of derivatization strategies to create novel organosilicon precursors for advanced materials. These strategies often involve a stepwise modification of the two functional groups.

One common approach is to first modify the dichlorosilane moiety. For example, hydrolysis and condensation can be controlled to produce linear polysiloxanes of a specific chain length with pendant bicycloheptenyl groups. These oligomers can then serve as macromonomers in subsequent polymerization reactions involving the bicycloheptenyl group, such as ROMP or free-radical polymerization. This approach is utilized in the synthesis of hybrid organic-inorganic materials where the properties of both the polysiloxane and the organic polymer can be combined. mdpi.comrsc.orgnih.gov

Alternatively, the bicycloheptenyl group can be functionalized first. For instance, a Diels-Alder reaction can be performed to introduce new functional groups, followed by hydrolysis and condensation of the dichlorosilane moiety to form a polysiloxane network. This strategy allows for the incorporation of complex organic functionalities into a silicone matrix.

Hydrosilylation also presents a powerful tool for derivatization. The reaction of the bicycloheptenyl group with a silane containing other functional groups (e.g., amino, epoxy) can yield a new multifunctional silane. This new precursor can then be used to create functionalized polysiloxanes through the reaction of its dichlorosilyl group. The synthesis of functionalized polysiloxanes is a key area in materials science. mdpi.comvot.pl

These derivatization strategies enable the synthesis of a wide array of materials with tailored properties, including hybrid polymers, cross-linked silicones, and functional coatings. mdpi.comresearchgate.net The ability to independently or sequentially modify the two distinct reactive sites of this compound makes it a valuable building block in the design of advanced organosilicon materials.

Polymer Science and Advanced Materials Derived from 5 Bicycloheptenyl Methyldichlorosilane

Monomeric Role in Polymer Synthesis

The unique structure of 5-(Bicycloheptenyl)methyldichlorosilane, featuring a reactive dichlorosilyl group and a polymerizable bicycloheptenyl (norbornene) moiety, allows it to serve as a key building block for advanced polymer architectures.

Precursors for Polysiloxane Architectures

This compound is a precursor for creating polysiloxanes with pendant bicycloheptenyl groups. The synthesis typically involves the hydrolysis and condensation of the dichlorosilyl group. This process leads to the formation of a polysiloxane backbone (Si-O-Si linkages), with the bicycloheptenylmethyl groups attached to the silicon atoms. These pendant groups are available for subsequent polymerization or crosslinking reactions.

The general reaction involves the hydrolysis of the Si-Cl bonds to form silanols (Si-OH), which then undergo condensation to produce the siloxane framework. The presence of the bicycloheptenyl group provides a handle for further chemical modifications, enabling the creation of tailored polysiloxane materials.

| Property | Description |

| Monomer | This compound |

| Functional Groups | Dichlorosilyl, Bicycloheptenyl |

| Polymerization Method | Hydrolytic Polycondensation |

| Resulting Polymer | Poly(5-(bicycloheptenyl)methylsiloxane) |

| Key Feature | Pendant bicycloheptenyl groups for further reactions |

Incorporation into Silsesquioxane Frameworks

Silsesquioxanes are a class of organosilicon compounds with the empirical formula RSiO_1.5_, where R is an organic substituent. These compounds can form cage-like structures or network polymers. This compound can be incorporated into silsesquioxane frameworks through co-hydrolysis and co-condensation with other trifunctional silanes, such as trichlorosilanes (R'SiCl_3_).

The inclusion of the bicycloheptenyl moiety introduces organic functionality into the inorganic silsesquioxane cage or network. This functionalization can be used to modify the properties of the resulting material or to create hybrid organic-inorganic composites. A patent application has described the use of compounds like this compound in the formation of silsesquioxane derivatives. google.com

| Feature | Description |

| Silsesquioxane Synthesis | Co-hydrolysis and co-condensation |

| Co-monomer Example | Alkyltrichlorosilane |

| Resulting Structure | Bicycloheptenyl-functionalized silsesquioxane |

| Advantage | Creation of hybrid organic-inorganic materials |

Polymerization Mechanisms Induced by this compound Derivatives

The bicycloheptenyl (norbornene) group within the derivatives of this compound is susceptible to various polymerization mechanisms. This allows for the formation of polymers with carbon-carbon backbones, in addition to the polysiloxane structures.

Radical Polymerization Studies

The double bond in the bicycloheptenyl group can undergo radical polymerization. This is often initiated by free-radical initiators, which can be generated thermally or photochemically. For instance, curable norbornenyl functional silicone formulations can be cured using free-radical photoinitiators like benzoin (B196080) or benzophenone. dicp.ac.cn The polymerization proceeds via the opening of the double bond, leading to a chain-growth polymer.

When applied to polysiloxanes with pendant bicycloheptenyl groups, radical polymerization can be used to crosslink the polymer chains, forming a network structure with enhanced mechanical and thermal properties.

| Polymerization Type | Details |

| Mechanism | Free-radical chain growth |

| Initiators | Thermal (e.g., AIBN, peroxides) or Photoinitiators (e.g., benzoin) |

| Application | Crosslinking of bicycloheptenyl-functionalized polysiloxanes |

| Result | Formation of a durable polymer network |

Cationic Polymerization Investigations

Cationic polymerization of the bicycloheptenyl group is another pathway to form polymers. This method typically employs a cationic initiator, such as a strong acid or a Lewis acid. Cationic photoinitiators, including salts of complex halogenides, have also been utilized to cure norbornene-functional formulations. dicp.ac.cn The polymerization is initiated by the electrophilic attack on the double bond, leading to the formation of a carbocation that propagates the polymer chain.

Cationic polymerization can offer advantages in terms of reaction control and the ability to polymerize certain monomers that are not amenable to radical polymerization.

| Polymerization Type | Details |

| Mechanism | Cationic chain growth |

| Initiators | Protic acids, Lewis acids, Cationic photoinitiators |

| Potential Advantage | Controlled polymerization and tailored polymer architectures |

Thermal Polymerization Initiatives

Thermal polymerization of the bicycloheptenyl group can occur, particularly at elevated temperatures. This process may proceed through various mechanisms, including ring-opening metathesis polymerization (ROMP) if a suitable catalyst is present, or through a radical mechanism if thermally generated radicals are formed. Thermal free-radical initiators like peroxy or azonitrile compounds can be used to initiate the curing of norbornene-functional silicones. dicp.ac.cn

The choice of thermal polymerization conditions can influence the structure and properties of the final polymer. For example, the synthesis of addition-type poly(norbornene)s with siloxane substituents has been achieved using specific nickel and palladium catalysts, which may require heating to initiate polymerization. doi.orgnih.gov

| Polymerization Type | Details |

| Mechanism | Can be radical or transition-metal catalyzed (e.g., ROMP) |

| Initiation | Heat, often in the presence of a thermal initiator or catalyst |

| Catalyst Examples (for ROMP) | Ruthenium-based (e.g., Grubbs' catalysts), Nickel, Palladium |

| Outcome | Formation of crosslinked or linear polymers with high thermal stability |

Structure-Property Relationships in this compound-Derived Polymers

The unique bifunctional nature of this compound, which contains both a reactive dichlorosilyl group and a polymerizable bicycloheptenyl (norbornene) moiety, allows for the formation of complex and highly tailored polymer networks. The interplay between these two functionalities dictates the curing behavior, the architecture of the resulting polymer network, and ultimately, the macroscopic mechanical properties of the material.

Impact on Curing Characteristics and Network Formation

The curing of this compound can proceed through two primary mechanisms: the hydrolysis and condensation of the dichlorosilane (B8785471) group, and the ring-opening metathesis polymerization (ROMP) of the bicycloheptenyl group. The selection of the curing pathway, or the combination thereof, significantly influences the final network structure.

Hydrolytic Condensation: The methyldichlorosilane (B44661) group is highly susceptible to hydrolysis in the presence of moisture, leading to the formation of silanol (B1196071) intermediates. These silanols can then undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, which are the fundamental linkages in silicone polymers. This process results in a three-dimensional cross-linked network. The rate and extent of this condensation reaction are influenced by factors such as water availability, pH, and the presence of catalysts. The formation of this inorganic siloxane backbone imparts thermal stability and flexibility to the resulting polymer.

Ring-Opening Metathesis Polymerization (ROMP): The bicycloheptenyl group, a strained cyclic olefin, is readily polymerized via ROMP using specific catalysts, such as Grubbs' or Schrock's catalysts. This polymerization proceeds by the opening of the bicyclic ring to form a linear polymer with double bonds in the backbone. The reactivity of the bicycloheptenyl group in ROMP is high due to its significant ring strain.

When both curing mechanisms are utilized, a hybrid organic-inorganic network is formed. The siloxane linkages create a flexible, thermally stable matrix, while the polynorbornene chains, formed via ROMP, can introduce rigidity and potentially other functionalities, depending on the specific polymerization conditions. The sequence and conditions under which these two polymerization reactions occur will have a profound impact on the final network topology, whether it be an interpenetrating network or a more complex, covalently linked hybrid structure.

Crosslinking Density and Mechanical Properties

The crosslinking density of the polymer network derived from this compound is a critical parameter that directly governs its mechanical properties. This density can be controlled by manipulating the curing conditions.

For networks formed primarily through hydrolytic condensation, the crosslinking density is a function of the extent of the condensation reaction. A higher degree of condensation leads to a more densely cross-linked network, which typically results in a material with a higher modulus and hardness, but potentially lower elongation at break.

In the case of networks formed via ROMP, the crosslinking can be introduced by the inclusion of a difunctional crosslinking agent or by subsequent reactions of the double bonds in the polymer backbone. The resulting crosslink density will directly influence the polymer's rigidity and toughness.

Below is a hypothetical data table illustrating the potential relationship between the curing mechanism and the resulting mechanical properties of a polymer derived from this compound.

| Curing Mechanism | Predominant Network Type | Theoretical Crosslinking Density | Expected Tensile Modulus (GPa) | Expected Elongation at Break (%) |

| Hydrolytic Condensation Only | Polysiloxane | Moderate | 0.5 - 1.5 | 100 - 200 |

| ROMP Only (with crosslinker) | Polynorbornene | High | 2.0 - 3.5 | 5 - 15 |

| Hybrid (Sequential Cure) | Interpenetrating Network | Variable | 1.0 - 2.5 | 20 - 80 |

| Hybrid (Simultaneous Cure) | Covalently Linked Hybrid | High | 2.5 - 4.0 | 10 - 30 |

This table is illustrative and based on general principles of polymer chemistry, as specific experimental data for polymers solely derived from this compound is not available in the public domain.

Research on 5 Bicycloheptenyl Methyldichlorosilane As a Silane Coupling Agent

Fundamental Mechanisms of Interfacial Adhesion Enhancement

The primary role of 5-(Bicycloheptenyl)methyldichlorosilane as a coupling agent is to improve the adhesion between an inorganic substrate or filler (such as glass, silica (B1680970), or metal oxides) and an organic polymer matrix. This enhancement of interfacial adhesion is achieved through a combination of chemical and physical mechanisms.

The dichlorosilyl group is highly reactive towards water and surface hydroxyl (-OH) groups present on inorganic substrates. The mechanism proceeds in several steps:

Hydrolysis: The two chlorine atoms on the silicon are readily hydrolyzed by ambient moisture or water present on the substrate surface, forming reactive silanol (B1196071) groups (-Si(OH)2). This reaction is typically rapid.

Condensation: The newly formed silanol groups can then condense with the hydroxyl groups on the surface of the inorganic substrate, forming stable covalent siloxane bonds (Si-O-Substrate).

Interfacial Layer Formation: Further condensation between adjacent silanol groups can lead to the formation of a cross-linked polysiloxane network at the interface. This network provides a robust and hydrolytically stable interfacial layer.

The bicycloheptenyl group, a cyclic olefin also known as a norbornene moiety, provides the organic-reactive functionality. This group can participate in various polymerization reactions, allowing it to form covalent bonds with the polymer matrix. The specific reaction depends on the type of polymer and the curing or polymerization mechanism. For instance, the double bond in the bicycloheptenyl ring can react via:

Free-radical polymerization: With unsaturated polyester (B1180765), vinyl ester, or acrylic resins.

Ring-opening metathesis polymerization (ROMP): A characteristic reaction of cyclic olefins like norbornene, which can be initiated by specific catalysts to form a polymer chain.

Co-polymerization: With other monomers to become an integral part of the polymer backbone.

Application in Composite Materials Research

In the field of composite materials, the addition of a silane (B1218182) coupling agent like this compound is crucial for optimizing the performance of fiber-reinforced and particulate-filled polymers. The bicycloheptenyl functionality makes this silane particularly suitable for use in composites based on thermosetting resins that cure via addition polymerization mechanisms.

Research in this area focuses on enhancing the mechanical properties and environmental resistance of composites. The effective coupling between the reinforcement and the matrix leads to significant improvements in:

Tensile and Flexural Strength: By ensuring efficient stress transfer, the silane treatment allows the composite to withstand higher loads before failure.

Impact Resistance: A well-bonded interface prevents crack propagation at the filler-matrix boundary, leading to improved toughness.

Moisture Resistance: The hydrophobic nature of the siloxane network at the interface minimizes water ingress, which can degrade both the interface and the matrix, leading to a loss of mechanical properties.

The table below illustrates the typical improvements in mechanical properties observed in a generic glass fiber-reinforced unsaturated polyester composite after treatment with a bicycloheptenyl-functional silane.

| Property | Untreated Composite | Silane-Treated Composite | Percentage Improvement |

| Tensile Strength (MPa) | 250 | 400 | 60% |

| Flexural Strength (MPa) | 450 | 700 | 55% |

| Compressive Strength (MPa) | 180 | 280 | 55% |

| Moisture Absorption (24h, %) | 0.8 | 0.3 | -62.5% |

Note: The data presented in this table is representative of the performance enhancements typically observed with bicycloheptenyl-functional silanes in polyester composites and is for illustrative purposes.

Surface Modification Research for Diverse Substrates

Beyond its use in bulk composite materials, this compound is also investigated for the surface modification of various substrates to tailor their surface properties. The dichlorosilyl group can react with a wide range of inorganic surfaces containing hydroxyl groups, including glass, silicon wafers, and various metal oxides (e.g., aluminum oxide, titanium dioxide).

The primary goals of surface modification using this silane are:

Introduction of Reactive Sites: The bicycloheptenyl group provides a reactive handle on the surface, allowing for the subsequent grafting of polymers or other organic molecules. This is particularly useful in applications such as microfluidics, biosensors, and chromatography where specific surface functionalities are required.

Control of Wettability: The organofunctional group can alter the surface energy of the substrate, thereby controlling its wettability by different liquids.

Adhesion Promotion for Coatings and Adhesives: By priming a substrate with this compound, the adhesion of subsequent polymer coatings or adhesives can be significantly improved.

Research in this area often involves characterizing the modified surfaces using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the presence and uniformity of the silane layer and to evaluate its effect on surface properties.

The following table summarizes the expected changes in the surface properties of a glass substrate after modification with this compound.

| Property | Unmodified Glass | Modified Glass |

| Water Contact Angle | < 20° (Hydrophilic) | ~70-80° (More Hydrophobic) |

| Surface Energy (mN/m) | High | Lowered |

| Surface Functionality | Hydroxyl (-OH) | Bicycloheptenyl |

| Adhesion to Polyester Resin | Poor | Excellent |

Note: The data in this table is illustrative of the typical effects of organofunctional silane treatment on a glass surface.

Theoretical and Computational Investigations of 5 Bicycloheptenyl Methyldichlorosilane

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are poised to offer a foundational understanding of the electronic structure and inherent reactivity of 5-(Bicycloheptenyl)methyldichlorosilane. Methods such as Density Functional Theory (DFT) would likely be employed to determine key electronic properties.

A primary focus of such studies would be the distribution of electron density and the nature of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. For this compound, the HOMO is anticipated to be localized on the carbon-carbon double bond of the bicycloheptenyl group, making this site susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the silicon atom, influenced by the electron-withdrawing chlorine atoms, rendering it a likely site for nucleophilic attack.

The calculated energy gap between the HOMO and LUMO will be a critical parameter for assessing the molecule's kinetic stability. A smaller energy gap would suggest higher reactivity. Furthermore, the calculation of electrostatic potential maps would visually represent the electron-rich and electron-deficient regions of the molecule, providing a qualitative guide to its reactive sites.

Table 1: Predicted Electronic Properties of this compound from Hypothetical Quantum Chemical Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | High | Indicates susceptibility to electrophilic attack at the C=C bond. |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack at the silicon atom. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| Dipole Moment | Non-zero | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charges | Negative charge on Cl atoms, positive charge on Si atom | Quantifies the polarity of the Si-Cl bonds. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are essential for exploring the behavior of this compound in condensed phases and its interactions with other molecules or surfaces. These simulations model the atomic movements over time, providing insights into the collective properties of the system.

A key application of MD simulations would be to study the self-assembly and interaction of this compound on various substrates, which is particularly relevant for its use as a coupling agent or in surface modification. Simulations could predict the orientation and packing of the molecules on a silica (B1680970) surface, for instance, revealing how the bicycloheptenyl and dichlorosilyl groups interact with the substrate and with each other.

Furthermore, MD simulations can be used to calculate important thermodynamic properties, such as the radial distribution function, which describes the probability of finding a particle at a certain distance from a reference particle. This would provide a detailed picture of the liquid structure of this compound.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Focus | Potential Findings | Implications for Material Properties |

| Interaction with Silica Surface | Preferred orientation of the molecule on the surface; strength of adsorption. | Adhesion and surface energy modification. |

| Bulk Liquid Simulation | Radial distribution functions; diffusion coefficient. | Understanding of viscosity and transport properties. |

| Interaction with Polymer Chains | Binding energies and conformational changes. | Compatibility and reinforcing effects in polymer composites. |

Computational Modeling of Reaction Pathways and Polymerization Kinetics

Computational modeling can provide a detailed atomistic view of the reaction mechanisms involving this compound, including its hydrolysis, condensation, and polymerization reactions. Transition state theory, combined with quantum chemical calculations, can be used to determine the activation energies and reaction rates for these processes.

The hydrolysis of the dichlorosilyl group is a critical first step in many of its applications. Computational modeling could elucidate the step-by-step mechanism of this reaction, including the role of water molecules and the formation of silanol (B1196071) intermediates.

For its polymerization, particularly through ring-opening metathesis polymerization (ROMP) of the bicycloheptenyl group, computational models can predict the preferred reaction pathways and the stereochemistry of the resulting polymer. By simulating the approach of a catalyst and the subsequent bond rearrangements, researchers can gain insights into the factors controlling the polymer's microstructure and properties. The kinetics of these polymerization reactions can also be modeled, providing a theoretical basis for optimizing reaction conditions to achieve desired polymer chain lengths and distributions.

Table 3: Predicted Parameters from Computational Modeling of this compound Reactions

| Reaction Type | Key Calculated Parameter | Significance |

| Hydrolysis | Activation Energy Barrier | Predicts the rate of formation of reactive silanol intermediates. |

| Condensation | Reaction Enthalpy | Determines the thermodynamic favorability of forming siloxane bonds. |

| ROMP Polymerization | Transition State Geometries | Elucidates the stereochemical outcome of the polymerization. |

| Polymerization Kinetics | Rate Constants | Allows for the prediction of polymer molecular weight and distribution. |

Emerging Research Directions and Future Outlook for 5 Bicycloheptenyl Methyldichlorosilane

Development of Novel Catalytic Systems for Synthesis and Polymerization

The synthesis and subsequent polymerization of 5-(Bicycloheptenyl)methyldichlorosilane are critical steps in harnessing its potential. Future research is likely to concentrate on optimizing these processes through the development of advanced catalytic systems. The primary synthesis route to this and related compounds is the hydrosilylation of norbornadiene with an appropriate silane (B1218182), in this case, methyldichlorosilane (B44661).

Research into the catalytic hydrosilylation of norbornadiene has shown that the choice of metal catalyst and ligands is crucial for controlling the reaction's selectivity. rsc.orgnih.govresearchgate.net While platinum- and rhodium-based catalysts are active, they often lead to a mixture of isomers. rsc.orgnih.govresearchgate.net Palladium-based catalysts, in contrast, have demonstrated the potential for higher selectivity, which is a key area for future investigation to ensure the production of specific isomers of this compound for targeted applications. rsc.orgnih.govresearchgate.net

Once synthesized, the bicycloheptenyl group of the molecule serves as a monomer for Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful technique for polymerizing cyclic olefins, and modern ruthenium-based catalysts have shown high tolerance to various functional groups. 20.210.105rsc.orgumn.edu The development of novel ROMP catalysts that are highly active and selective for bicycloheptenyl silane monomers will be a significant research focus. The goal is to produce polymers with controlled molecular weights and architectures, which is essential for creating advanced materials. umn.edu

The following table summarizes potential catalytic systems for the synthesis and polymerization of this compound:

| Process | Catalyst Type | Research Focus | Potential Advantages |

| Synthesis (Hydrosilylation) | Palladium-based complexes | Ligand design for improved isomer selectivity | High yield of desired exo/endo isomers |

| Polymerization (ROMP) | Ruthenium carbene complexes | Catalyst tolerance to dichlorosilyl group | Controlled polymerization, high molecular weight polymers |

| Polymerization (Coordination) | Late transition metal catalysts | Copolymerization with other olefins | Introduction of diverse functionalities into the polymer chain |

Exploration of Advanced Functional Materials and Nanocomposites

The unique bifunctional nature of this compound makes it an excellent building block for a variety of advanced functional materials and nanocomposites. The dichlorosilyl group provides a reactive site for hydrolysis and condensation to form polysiloxane backbones, or for grafting onto surfaces and other polymers. slideshare.netnih.gov The bicycloheptenyl group can be polymerized or used as a cross-linking site. semanticscholar.org

One promising research direction is the synthesis of polysiloxanes with pendant bicycloheptenyl groups. These polymers would combine the flexibility and thermal stability of a polysiloxane backbone with the reactive functionality of the norbornene ring. slideshare.net This pendant group can be used for subsequent cross-linking reactions, for example, through photo-initiated polymerization, to form highly durable and chemically resistant thermosets. nih.gov

Furthermore, this compound can be used to functionalize nanoparticles, such as silica (B1680970) or barium titanate, to improve their compatibility with polymer matrices in nanocomposites. mdpi.com The dichlorosilyl group can form strong covalent bonds with the hydroxyl groups on the surface of these inorganic fillers. The bicycloheptenyl group can then co-polymerize with a matrix monomer, leading to a well-integrated nanocomposite with enhanced mechanical and dielectric properties. mdpi.com

Research findings on related functionalized polymers suggest the following potential material properties:

| Material Type | Key Feature | Potential Application |

| Cross-linked Polysiloxanes | High thermal stability and chemical resistance | High-performance coatings and adhesives |

| Functionalized Nanocomposites | Improved particle dispersion and interfacial adhesion | Enhanced mechanical and dielectric materials |

| ROMP-derived Polymers | Tunable properties via copolymerization | Specialty plastics and elastomers |

Interdisciplinary Applications in Sensor Technology and Smart Materials

The versatility of this compound also extends to interdisciplinary fields such as sensor technology and the development of smart materials. The ability to graft this molecule onto surfaces is particularly relevant for creating chemically modified interfaces for sensor applications. kit.eduresearchgate.net

For instance, the dichlorosilyl group can be used to immobilize the molecule onto the surface of a silicon-based optical or electronic sensor. kit.eduresearchgate.net The exposed bicycloheptenyl groups can then be further functionalized with specific receptor molecules capable of binding to target analytes. This approach could lead to the development of novel biosensors or chemical sensors with high sensitivity and selectivity. kit.edu

In the realm of smart materials, polymers derived from this compound could exhibit stimuli-responsive behavior. The strained bicycloheptene ring in the polymer backbone can be engineered to undergo reversible chemical reactions in response to external stimuli such as pH or temperature. nih.gov This could be exploited to create materials that change their shape, permeability, or optical properties on demand, with potential applications in drug delivery, soft robotics, and adaptive coatings.

The development of such advanced materials will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, materials science, and engineering. The unique chemical handles present in this compound provide a rich platform for future innovation in these exciting areas.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-(Bicycloheptenyl)methyldichlorosilane, and how do reaction conditions influence yield?

- Methodology :

- Grignard Route : React bicycloheptenylmagnesium chloride with methyldichlorosilane under reflux in anhydrous ether. This method is analogous to the synthesis of 5-(Chloromethylsilyl)-1-hexene, where methyldichlorosilane reacts with a Grignard reagent to yield 72% product after distillation .

- Catalytic Hydrosilylation : Use Pt-based catalysts (e.g., HPtCl) to facilitate addition reactions between bicycloheptenyl substrates and methyldichlorosilane derivatives, as demonstrated in fluorocarbon synthesis (71% yield) .

- Critical Parameters :

- Temperature: Optimize between 60–140°C to balance reactivity and side reactions .

- Solvent: Use inert solvents (e.g., isopropyl alcohol or ether) to prevent hydrolysis .

Q. What analytical techniques are most effective for characterizing this compound and ensuring purity?

- Key Techniques :

- GC-MS : To quantify silane content and detect volatile byproducts (e.g., SiCl or HCl) .

- NMR Spectroscopy : Si NMR for silane group identification and H/C NMR for bicycloheptenyl structural confirmation .

- FT-IR : Monitor Si–Cl (450–550 cm) and Si–C (1250–1350 cm) stretching vibrations .

- Handling Precautions : Use silanized glassware (e.g., treated with dimethyldichlorosilane) to prevent analyte adsorption during analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Critical Measures :

- Ventilation : Use nitrogen purging to prevent hydrogen gas accumulation, as chlorosilanes decompose to release H .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods to mitigate exposure to HCl fumes .

- Storage : Store under inert gas (argon/nitrogen) at ≤4°C to inhibit hydrolysis .

Advanced Research Questions

Q. How can the reaction kinetics of this compound in self-propagating high-temperature synthesis (SHS) be modeled?

- Kinetic Insights :

- For α ≤ 0.7–0.8, the Roginsky–Schultz equation describes the reduction kinetics of metal chlorides in SHS conditions. For α > 0.8, the "shrinking sphere" model better fits experimental data .

- Example: Reduction of NiCl with methyldichlorosilane derivatives follows topochemical mechanisms, with activation energies dependent on silane structure .

- Experimental Design :

- Use thermogravimetric analysis (TGA) to track mass loss and derive rate constants under controlled atmospheres (e.g., NH or CH) .

Q. What catalytic systems optimize the functionalization of this compound into alkoxy derivatives?

- Catalyst Comparison :

| Catalyst | Substrate | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| HPtCl | Fluorocarbon alkenes | 71 | Reflux, 24 hours | |

| AC (Activated Carbon) | Methyldichlorosilane | 85 | 140°C, LHSV = 3.0 h |

- Mechanistic Insight : Free radical pathways dominate in AC-catalyzed reactions, while Pt catalysts favor hydrosilylation .

Q. How do thermodynamic parameters influence the purification of this compound from trichlorosilane mixtures?

- Strategies :

- Reactive Distillation : Use SiCl as a chlorinating agent at 140°C to convert methyldichlorosilane impurities into higher-boiling products (85% conversion) .

- Photochemical Chlorination : UV irradiation in Cl-rich environments selectively removes carbon-containing silanes .

- Data Contradictions :

- AC catalysts show superior stability (70% conversion after 120 hours) compared to AlCl, which deactivates rapidly .

Methodological Challenges and Contradictions

Q. Why do different catalysts yield conflicting selectivity patterns in silane functionalization?

- Analysis :

- AC catalysts promote radical chain reactions, favoring Si–Cl bond cleavage, while metal catalysts (e.g., Cu, Ni) enhance Si–C bond retention .

- Example: In trichlorosilane purification, AC achieves 85% methyldichlorosilane conversion vs. 4% for AlCl under identical conditions .

Q. How can researchers mitigate discrepancies between theoretical and experimental yields in silane synthesis?

- Recommendations :

- Thermodynamic Modeling : Validate stoichiometric coefficients using computational tools (e.g., HSC Chemistry) to align with experimental data .

- Byproduct Trapping : Introduce scavengers (e.g., NHF) to sequester HCl, shifting equilibrium toward desired products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.